(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
CAS No.: 114519-06-1
Cat. No.: VC21265763
Molecular Formula: C9H15N3O4
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114519-06-1 |
|---|---|
| Molecular Formula | C9H15N3O4 |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C9H15N3O4/c1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1 |
| Standard InChI Key | DHEKPGJJDAHOLO-LURJTMIESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N=[N+]=[N-] |
| SMILES | CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-] |
| Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-] |
Introduction
Chemical Structure and Properties
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid possesses a molecular formula of C₉H₁₅N₃O₄ with a molecular weight of 229.23 g/mol. The structure features a chiral center at the C2 position with an S-configuration, an azido group attached to this carbon, and a three-carbon chain terminating in a tert-butyl protected carboxylic acid. The compound represents a modified form of glutamic acid where the amino group has been replaced with an azido functionality.
Structural Identifiers
| Parameter | Value |
|---|---|
| IUPAC Name | (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
| Molecular Formula | C₉H₁₅N₃O₄ |
| Molecular Weight | 229.23 g/mol |
| InChI | InChI=1S/C9H15N3O4/c1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10/h6H,4-5H2,1-3H3,(H,14,15) |
| InChI Key | DHEKPGJJDAHOLO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-] |
This compound shares structural similarities with other glutamic acid derivatives but is distinguished by the presence of the azido group at the alpha position, which significantly alters its chemical reactivity and applications in synthetic chemistry.
Synthesis and Preparation Methods
The synthesis of (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid typically involves multiple steps starting from glutamic acid or its derivatives. Several synthetic routes have been developed to efficiently produce this compound.
Common Synthetic Routes
Chemical Reactions and Reactivity
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid demonstrates versatile reactivity, primarily due to the presence of the azido group and the protected carboxylic acid functionality.
Reduction to Amine
The azido group can be reduced to an amine through various methods:
-
Catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C)
-
Staudinger reaction with triphenylphosphine followed by hydrolysis
-
Reduction with lithium aluminum hydride (LiAlH4)
The resulting alpha-amino derivative can then be used in peptide synthesis or further functionalized .
Peptide Coupling
Both carboxyl groups (after deprotection of the tert-butyl ester) can participate in peptide bond formation using standard coupling reagents such as HBTU, HATU, or EDC/NHS, allowing incorporation into peptides or other structures.
Stereochemical Considerations
The reactions maintain the stereochemistry at the C2 position, preserving the (S)-configuration, which is important for biological applications and stereoselective synthesis.
Applications in Research and Development
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid has numerous applications across various scientific disciplines due to its unique structural features and reactivity.
Peptide Chemistry
Comparison with Similar Compounds
Understanding the relationship between (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid and similar compounds helps contextualize its unique properties and applications.
Structural Analogues
Functional Comparison
The presence of the azido group in (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid differentiates it from other glutamic acid derivatives, providing unique reactivity for click chemistry applications. While compounds like Boc-Glu(OtBu)-OH are commonly used in standard peptide synthesis, the azido derivative offers additional functionalization possibilities through selective reactions with the azido group.
Physical and Chemical Properties
The physical and chemical properties of (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid determine its behavior in various chemical environments and influence its applications.
Physical Properties
Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Solubility | Sparingly soluble in water; soluble in organic solvents | Similar to other protected amino acids |
| LogP | Not specified in literature | Expected to be moderately lipophilic due to tert-butyl group |
| pKa | Not specified in literature | Carboxylic acid group expected to have pKa ~4-5 |
| Stability | Sensitive to heat, light, and strong reducing agents | Typical for azido compounds |
| Reactivity | Highly reactive azido group; protected carboxyl functionality | Enables selective chemical transformations |
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